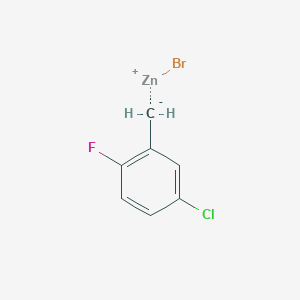

5-Chloro-2-fluorobenzylzinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc. This pioneering work not only introduced a new class of organometallic reagents but also laid the foundational concepts for the theory of valence. In the ensuing years, the scope of organozinc chemistry expanded significantly. Key milestones include the Reformatsky reaction, which utilizes an α-haloester and zinc to form β-hydroxyesters, and the Simmons-Smith reaction for cyclopropanation.

A paradigm shift in the application of organozinc reagents occurred with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, developed by Ei-ichi Negishi, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, demonstrated the remarkable utility of organozinc reagents in forming C(sp²)-C(sp³), C(sp²)-C(sp²), and other carbon-carbon bonds with high efficiency and selectivity under the catalysis of palladium or nickel complexes. This development, in particular, propelled organozinc reagents to the forefront of modern synthetic methodology.

Significance of Benzylzinc Halides as Chemoselective Building Blocks

Benzylzinc halides, a subclass of organozinc reagents, are particularly valuable synthetic intermediates. Their utility stems from a combination of factors:

Versatility in Cross-Coupling Reactions: Benzylzinc halides are excellent nucleophilic partners in various cross-coupling reactions, most notably the Negishi coupling. They readily react with a diverse range of electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to furnish diarylmethanes and other benzylic structures. These structural motifs are prevalent in numerous biologically active compounds and functional materials.

Milder Reaction Conditions: The generation and subsequent reactions of benzylzinc halides can often be carried out under mild conditions, which is beneficial for the stability of sensitive substrates and for reducing energy consumption.

The chemoselectivity of benzylzinc halides is a direct consequence of the moderate electropositivity of zinc, which leads to a more covalent and less reactive carbon-zinc bond compared to the carbon-magnesium or carbon-lithium bonds in Grignard and organolithium reagents, respectively. This nuanced reactivity allows for precise bond construction in the presence of various functionalities.

Academic Research Trajectories for 5-Chloro-2-fluorobenzylzinc bromide

This compound is a specific example of a functionalized benzylzinc halide that holds potential in several areas of chemical research, primarily due to the unique electronic properties imparted by its halogen substituents.

The synthesis of this reagent typically involves the direct insertion of activated zinc metal into the corresponding benzyl (B1604629) bromide, 5-chloro-2-fluorobenzyl bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The presence of the chloro and fluoro substituents on the aromatic ring is expected to influence the reactivity and selectivity of the reagent in subsequent transformations.

While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its research trajectories can be inferred from the broader applications of functionalized benzylzinc halides:

Pharmaceutical and Agrochemical Synthesis: The diarylmethane scaffold, readily accessible through Negishi coupling with benzylzinc halides, is a common feature in many pharmaceutical agents and agrochemicals. The specific substitution pattern of this compound could be strategically employed to synthesize novel analogues of existing drugs or to develop new bioactive molecules. For instance, fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity, making this reagent an attractive building block for medicinal chemistry programs. There is a report of the precursor, 2-(bromomethyl)-4-chloro-1-fluoro-benzene, being used in the synthesis of potential cell cycle inhibitors for HepG2 cells. nih.gov

Materials Science: The electronic nature of the 5-chloro-2-fluorobenzyl group could be exploited in the synthesis of novel organic materials. The introduction of this moiety into conjugated polymer backbones or small molecules could modulate their electronic and photophysical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Exploration of Reaction Methodologies: The unique electronic and steric environment of this compound makes it an interesting substrate for the development and optimization of new catalytic cross-coupling methodologies. For example, exploring its reactivity in cobalt-catalyzed cross-couplings, which are gaining traction as a more sustainable alternative to palladium-based systems, could yield valuable insights into the mechanism and scope of these emerging transformations.

The following data table provides a summary of the key properties of the parent benzyl bromide used to generate the title organozinc reagent.

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-5-chloro-2-fluorobenzene |

| CAS Number | 71916-91-1 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | Colorless to light yellow liquid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUIKXHXTDTDPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Fluorobenzylzinc Bromide

Synthesis of Halogenated Benzyl (B1604629) Halide Precursors

The creation of the organozinc reagent is preceded by the preparation of the necessary substituted benzyl halide.

5-Chloro-2-fluorobenzyl bromide serves as the direct precursor to the target organozinc compound. smolecule.comchemicalbook.com Its synthesis is most commonly achieved through the radical bromination of the corresponding toluene (B28343) derivative.

The standard laboratory synthesis of 5-Chloro-2-fluorobenzyl bromide involves the free radical bromination of 5-Chloro-2-fluorotoluene (B1349765). prepchem.com This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. prepchem.com

A representative procedure involves refluxing a mixture of 5-chloro-2-fluorotoluene with NBS and a catalytic amount of benzoyl peroxide. prepchem.com After the reaction is complete, the mixture is cooled and filtered to remove the succinimide (B58015) byproduct. The solvent is then removed, and the final product is purified by distillation to yield 5-chloro-2-fluorobenzyl bromide. prepchem.com

Table 1: Synthesis of 5-Chloro-2-fluorobenzyl bromide via Bromination

| Reactant | Reagent | Initiator | Solvent | Conditions | Product |

|---|

Data sourced from a documented laboratory procedure. prepchem.com

While the NBS/benzoyl peroxide method is common, other strategies exist for the side-chain bromination of toluenes substituted with electron-withdrawing groups. google.com One patented method describes the bromination of such toluenes using a brominating agent (like bromine or hydrogen bromide) in the presence of an azo compound (such as an azo carbonitrile or azo carboxylic ester) and an oxidizing agent. google.com This approach is reported to yield benzyl bromides with very good selectivity. google.com

General methods for converting benzylic alcohols to benzyl bromides are also applicable. organic-chemistry.org For instance, the combination of triphenylphosphine (B44618) and 1,2-dihaloethanes can effectively perform a deoxygenative halogenation of alcohols. organic-chemistry.org

The synthesis of related isomers, such as 3-Chloro-2-fluorobenzyl bromide, follows similar principles. This compound, also known as α-Bromo-3-chloro-2-fluorotoluene, is a key intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. chemimpex.cominnospk.com It is valued for its ability to introduce the 3-chloro-2-fluorobenzyl group into molecules. googleapis.com The synthesis would analogously start from 3-chloro-2-fluorotoluene, undergoing a free-radical bromination on the methyl group. This compound is useful in organic synthesis and is available from various chemical suppliers. chemicalbook.com

Preparation of 5-Chloro-2-fluorobenzyl bromide

Direct Insertion of Zinc Metal into Carbon-Halogen Bonds

The formation of an organozinc compound from an organic halide is fundamentally an oxidative addition reaction where the zinc metal inserts into the carbon-halogen bond. wikipedia.org This method is a cornerstone of organozinc chemistry, dating back to the work of Edward Frankland in 1848. wikipedia.org The general reaction for a benzylic bromide is:

Ar-CH₂-Br + Zn → Ar-CH₂-ZnBr

This direct insertion can be challenging with standard zinc dust, which is often not reactive enough, especially for less reactive halides like chlorides. sigmaaldrich.comnih.gov

To overcome the low reactivity of standard zinc, highly activated forms of the metal are employed. Rieke® Zinc is a well-known example of such a material. sigmaaldrich.comresearchgate.net It is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium metal in the presence of an electron carrier such as naphthalene. researchgate.net

This highly reactive zinc powder facilitates the direct insertion into carbon-halogen bonds of a wide variety of organic halides, including alkyl, aryl, and vinyl bromides and chlorides, which are often unreactive with commercial zinc dust. sigmaaldrich.comnih.gov The use of Rieke® Zinc is particularly advantageous as it tolerates a variety of sensitive functional groups like nitriles, esters, and ketones within the organic halide. sigmaaldrich.com

The preparation of 5-Chloro-2-fluorobenzylzinc bromide follows this methodology, where 5-chloro-2-fluorobenzyl bromide is reacted with a suspension of activated zinc in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. smolecule.comriekemetals.com The resulting organozinc reagent is typically used in situ for subsequent reactions, such as Negishi cross-coupling. wikipedia.orgsigmaaldrich.com Recent research has also shown that the reactivity of Rieke® Zinc can be influenced by the soluble salt byproducts remaining in the supernatant from its preparation, which can determine whether the final product is a monoorganozinc halide (RZnX) or a diorganozinc (R₂Zn) species. nih.gov

Table 2: Comparison of Zinc Reactivity in Organozinc Synthesis

| Zinc Type | Reactivity | Precursor Compatibility | Common Applications |

|---|---|---|---|

| Commercial Zinc Dust | Low | Primarily reactive alkyl iodides | Reformatsky reaction |

This table summarizes general reactivity trends. wikipedia.orgsigmaaldrich.com

Optimization of Reaction Conditions (Solvent Effects, Temperature, Additives)

The direct insertion of zinc into the carbon-bromine bond of 5-chloro-2-fluorobenzyl bromide is a primary method for the synthesis of the corresponding organozinc reagent. The efficiency of this process is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and the use of activating additives.

Solvent Effects: The selection of an appropriate solvent is critical for the successful formation of organozinc reagents. Aprotic polar solvents are generally preferred as they can solvate the organozinc species as it forms, preventing decomposition and aggregation. Tetrahydrofuran (THF) is the most commonly employed solvent for the synthesis of benzylzinc halides. Its ability to coordinate with the zinc center enhances the solubility and stability of the reagent. Other ethereal solvents like diethyl ether can also be used, though THF often provides superior results due to its higher polarity and solvating power.

Temperature: The temperature of the reaction must be carefully controlled to balance the rate of zinc insertion with the stability of the newly formed organozinc reagent. The formation of benzylzinc halides is typically an exothermic process. While elevated temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as Wurtz-type homocoupling of the benzyl bromide. Therefore, the reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure complete conversion. For less reactive substrates, moderate heating may be necessary, but this must be approached with caution to avoid thermal decomposition of the product.

Additives: The use of additives can significantly enhance the rate and yield of zinc insertion. Lithium chloride (LiCl) is a particularly effective additive for the preparation of organozinc reagents. acs.org It is believed that LiCl helps to break down the passivating layer on the surface of the zinc metal and forms a more soluble and reactive organozinc species (R-ZnBr·LiCl). This "LiCl effect" allows for the synthesis of a broad range of functionalized organozinc reagents under mild conditions and with high yields. acs.org The activation of zinc metal itself, for instance by using Rieke zinc (a highly reactive form of zinc powder), can also circumvent the need for harsh reaction conditions.

A summary of the general optimization of reaction conditions for the synthesis of substituted benzylzinc bromides is presented in the table below.

| Parameter | Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Good solvation of the organozinc reagent, enhancing stability and solubility. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with reagent stability, minimizing side reactions. |

| Additive | Lithium Chloride (LiCl) | Activates the zinc surface and forms a more reactive organozinc species. |

| Zinc Source | Zinc Dust or Powder | High surface area for reaction; can be activated with additives. |

Transmetalation Strategies for Organozinc Reagent Formation

Transmetalation provides an alternative and often milder route to organozinc reagents, starting from other organometallic precursors. This approach can be particularly useful when the direct insertion of zinc is sluggish or when the starting material is more amenable to the formation of an organolithium or Grignard reagent.

The preparation of this compound can, in principle, be achieved by the transmetalation of a corresponding organolithium species. This would involve the initial formation of 5-chloro-2-fluorobenzyllithium, followed by the addition of a zinc salt, typically zinc bromide (ZnBr₂). The driving force for this reaction is the difference in electronegativity between lithium and zinc, which favors the formation of the more covalent carbon-zinc bond.

A more common transmetalation route to organozinc reagents involves the use of Grignard reagents. uantwerpen.be The synthesis of this compound could be envisioned via the formation of 5-chloro-2-fluorobenzylmagnesium bromide, followed by transmetalation with ZnBr₂. The Grignard reagent is typically prepared by the reaction of the corresponding benzyl bromide with magnesium metal in an ethereal solvent.

The subsequent addition of a zinc halide salt to the pre-formed Grignard reagent results in a rapid exchange of the metal, yielding the desired organozinc species and magnesium dihalide. This method is widely applicable and often provides a cleaner reaction profile than the direct synthesis, as the formation of the Grignard reagent can be more controlled. The resulting organozinc reagent often exhibits enhanced reactivity and selectivity in subsequent coupling reactions compared to the parent Grignard reagent. uantwerpen.be

Advanced Synthetic Approaches for Organozinc Reagent Generation

To address challenges associated with traditional batch synthesis, such as scalability and safety, advanced synthetic methodologies have been developed. Continuous flow technology, in particular, has emerged as a powerful tool for the preparation of organozinc reagents.

Continuous flow synthesis offers several advantages for the preparation of potentially unstable or reactive intermediates like organozinc reagents. researchgate.netacs.org By carrying out the reaction in a microreactor or a packed-bed flow system, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. vapourtec.com This leads to improved reaction efficiency, higher yields, and enhanced safety, as only a small amount of the reactive species is present in the reactor at any given time. vapourtec.comnih.gov

For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of 5-chloro-2-fluorobenzyl bromide in THF through a heated column packed with zinc dust or shavings. nih.gov The use of additives like LiCl can also be incorporated into the flow stream to facilitate the reaction. The resulting solution of the organozinc reagent can be collected or directly introduced into a subsequent reaction stream for in-line quenching or further functionalization, a process known as "telescoping". researchgate.net

The benefits of continuous flow synthesis for organozinc reagents are summarized in the following table.

| Feature | Advantage in Continuous Flow |

| Heat Transfer | Excellent heat dissipation, allowing for safe operation at higher temperatures and concentrations. |

| Mixing | Efficient mixing leads to faster reaction rates and more consistent product quality. |

| Safety | Small reactor volume minimizes the risk associated with handling pyrophoric or unstable reagents. |

| Scalability | Production can be easily scaled up by running the system for longer periods. |

| Automation | Allows for precise control and optimization of reaction conditions. semanticscholar.org |

In Situ Generation Techniques for Enhanced Reactivity and Handling

The generation of this compound is frequently performed in situ to enhance its reactivity and simplify its handling. This approach circumvents the need to isolate the organozinc reagent, which can be sensitive to air and moisture. smolecule.com The in situ formation involves the direct reaction of the corresponding benzyl halide with zinc metal in an appropriate solvent, immediately before its use in a subsequent chemical transformation, such as a cross-coupling reaction.

The primary method for the in situ generation of this compound involves the oxidative addition of zinc metal to 5-chloro-2-fluorobenzyl bromide. This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the degradation of the organozinc compound. The zinc metal can be activated beforehand to increase the reaction rate and yield of the organozinc reagent.

Once formed in situ, this compound is a potent nucleophile in various carbon-carbon bond-forming reactions. smolecule.com A significant application is in Negishi cross-coupling reactions, where it is coupled with aryl, vinyl, or acyl halides in the presence of a palladium or nickel catalyst. uantwerpen.benih.gov The in situ technique is particularly advantageous for these reactions as it ensures the freshly prepared, highly reactive organozinc species is immediately available to participate in the catalytic cycle. This minimizes potential side reactions and decomposition that could occur during purification and storage.

The reactivity of the in situ generated this compound is influenced by the electronic and steric nature of the substituents on the aromatic ring. The presence of the electron-withdrawing chloro and fluoro groups can affect the nucleophilicity of the benzylic carbon, which in turn influences the rate and efficiency of its subsequent reactions.

The following table summarizes a typical setup for the in situ generation of this compound for a subsequent cross-coupling reaction:

| Component | Function | Typical Reagents/Conditions |

| Starting Material | Precursor to the organozinc reagent | 5-Chloro-2-fluorobenzyl bromide |

| Metal | For oxidative insertion | Zinc (dust or powder) |

| Solvent | Reaction medium | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Prevents degradation | Inert (e.g., Nitrogen, Argon) |

| Coupling Partner | Electrophile for C-C bond formation | Aryl halides, Vinyl halides |

| Catalyst | Facilitates cross-coupling | Palladium or Nickel complexes |

Reactivity and Synthetic Transformations of 5 Chloro 2 Fluorobenzylzinc Bromide

Transition-Metal-Catalyzed Cross-Coupling Reactions

Organozinc halides, including substituted benzylzinc derivatives, are key partners in a variety of transition-metal-catalyzed cross-coupling reactions. Their moderate reactivity, functional group tolerance, and relatively low toxicity make them attractive nucleophiles for the construction of complex molecular architectures.

The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. organic-chemistry.org While specific literature detailing the Negishi coupling of 5-Chloro-2-fluorobenzylzinc bromide is limited, the reactivity of analogous benzylzinc reagents is well-established and provides a strong basis for predicting its behavior. smolecule.comnih.govnih.gov The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

This compound is expected to couple efficiently with a wide range of aryl and heteroaryl halides and triflates. The general reactivity trend for the electrophile in Negishi couplings is I > OTf > Br >> Cl. organic-chemistry.org However, the development of advanced catalyst systems has enabled the effective use of less reactive aryl chlorides. nih.gov

The coupling of various functionalized benzylzinc reagents with aryl and heteroaryl halides has been extensively documented. For instance, in situ generated benzylzinc reagents readily couple with aryl bromides, chlorides, and triflates in the presence of a suitable palladium catalyst. nih.gov These reactions typically exhibit broad functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive groups on either coupling partner. nih.gov

Table 1: Illustrative Examples of Palladium-Catalyzed Negishi Coupling of Benzylzinc Reagents with Aryl Halides (Note: This table presents data for analogous benzylzinc reagents to illustrate the expected scope and efficiency, as specific data for this compound is not detailed in the cited literature.)

| Benzylzinc Reagent | Aryl Halide/Triflate | Catalyst System | Product | Yield (%) | Reference |

| Benzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 4-(Phenylmethyl)benzonitrile | 82 | researchgate.net |

| 4-Methoxybenzylzinc chloride | 2-Chloronicotinonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 2-(4-Methoxybenzyl)nicotinonitrile | 77 | researchgate.net |

| Benzylzinc bromide | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂, Zn, TMEDA, H₂O | Ethyl 4-benzylbenzoate | 96 | nih.govnih.gov |

| 2-Methylbenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 4-(2-Methylbenzyl)benzonitrile | 74 | researchgate.net |

Since this compound is a prochiral molecule, its reaction with a chiral catalyst can, in principle, lead to enantioenriched products. While this specific transformation has not been reported, extensive research on the enantioselective Negishi coupling of racemic secondary benzylic halides has demonstrated the feasibility of creating chiral centers with high enantiomeric excess. organic-chemistry.orgorganic-chemistry.org These reactions often employ nickel catalysts in conjunction with chiral ligands, such as pybox or isoquinoline-oxazoline derivatives. organic-chemistry.org The process is typically stereoconvergent, meaning both enantiomers of a racemic starting material are converted into a single enantiomeric product. organic-chemistry.org Given the structural similarity, it is plausible that enantioselective couplings involving this compound could be developed.

The choice of catalyst and ligand is critical for a successful Negishi coupling, influencing reaction rates, yields, and selectivity. For the coupling of sp³-hybridized organozinc reagents like benzylzinc halides, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the crucial reductive elimination step over competing side reactions like β-hydride elimination. nih.govmit.edu

Ligands such as CPhos, a biaryldialkylphosphine, have been shown to be highly effective in the coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides, providing excellent yields and selectivity. nih.govmit.edu The development of pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) has also simplified the process, allowing for the use of air- and moisture-stable Pd(II) precursors that are readily activated in situ. nih.gov The electronic properties of the ligand, whether it is more electron-donating or sterically demanding, can significantly alter the outcome of the reaction.

Transmetalation is a key step in the Negishi catalytic cycle, where the organic group is transferred from zinc to the palladium center. organic-chemistry.org This step is generally considered to be the rate-limiting step in many cross-coupling reactions. The process involves the exchange of the organic substituent from the organozinc reagent with the halide on the Pd(II) complex. organic-chemistry.org

Studies have revealed complexities in this step, including the potential for a second transmetalation event. This second transfer can occur between the newly formed Ar¹-Pd-Ar² species and another molecule of the organozinc reagent, which can lead to the formation of homocoupling byproducts. nih.gov The solvent and the presence of salt additives, such as lithium chloride, can also play a significant role in the rate and efficiency of transmetalation by breaking up organozinc agglomerates and facilitating the transfer to the palladium center.

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. While the copper-catalyzed coupling of organozinc reagents is less common than the Suzuki or Stille-type couplings, there is growing interest in this area. Copper catalysis has been successfully applied to the cross-coupling of benzylic bromides with arylboronic acids.

Although specific examples involving this compound are not prevalent in the literature, related copper-catalyzed reactions of organoboranes with aryl and heteroaryl bromides have been developed, suggesting potential applicability. These reactions often use inexpensive copper salts and can tolerate a variety of functional groups. Furthermore, copper photocatalysis has been shown to activate alkyl halides for C(sp³)-N coupling reactions by generating alkyl radicals, a mechanism that could potentially be adapted for C-C bond formation with organozinc reagents.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. Benzylic zinc reagents, such as this compound, readily participate in these transformations. For instance, they can be coupled with aromatic bromides, chlorides, and tosylates using a catalytic system of Ni(acac)₂ and PPh₃. researchgate.net This methodology allows for the synthesis of a variety of diarylmethane derivatives.

Research has shown that Ni(PCy₃)₂Cl₂ is an effective catalyst for the cross-coupling of organozinc reagents with aryl fluorides. organic-chemistry.orgnih.gov This reaction tolerates a wide array of functional groups, demonstrating the versatility of nickel catalysis in C-F bond activation. organic-chemistry.orgnih.gov The use of electron-rich ligands, such as PCy₃, enhances the oxidative addition of the aryl fluoride (B91410) to the nickel center. organic-chemistry.org Furthermore, additives like lithium chloride can improve reaction outcomes by breaking up aggregates of the organozinc reagent. organic-chemistry.org In some cases, the presence of a directing group on the aromatic ring can lead to selective activation of a specific C-F bond. organic-chemistry.orgnih.gov

The mechanism of these nickel-catalyzed cross-coupling reactions generally involves the oxidative addition of the aryl halide or fluoride to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. organic-chemistry.org

A summary of representative nickel-catalyzed cross-coupling reactions involving benzylic zinc reagents is presented in the table below.

| Electrophile | Catalyst System | Product Type | Reference |

| Aromatic Bromides | Ni(acac)₂ / PPh₃ | Diaryl-methanes | researchgate.net |

| Aromatic Chlorides | Ni(acac)₂ / PPh₃ | Diaryl-methanes | researchgate.net |

| Aromatic Tosylates | Ni(acac)₂ / PPh₃ | Diaryl-methanes | researchgate.net |

| Aryl Fluorides | Ni(PCy₃)₂Cl₂ | Aryl-benzyls | organic-chemistry.orgnih.gov |

Iron- and Cobalt-Catalyzed Cross-Coupling and C-N Bond Formations

In addition to nickel, iron and cobalt catalysts have emerged as effective and more sustainable alternatives for cross-coupling reactions. princeton.edu Iron-catalyzed cross-coupling reactions have been known since the mid-20th century and have seen a resurgence in synthetic applications. thieme-connect.de These catalysts can activate alkyl halides for coupling with various partners. thieme-connect.de Similarly, cobalt-catalyzed cross-coupling reactions of functionalized alkylzinc reagents with (hetero)aryl halides have been developed, offering a cost-effective method for C(sp²)-C(sp³) bond formation. princeton.edunih.gov

Cobalt catalysts, often in combination with ligands like 2,2'-bipyridine, facilitate the coupling of primary and secondary alkylzinc reagents with a range of aryl and heteroaryl halides. nih.gov These reactions can proceed with high diastereoselectivity, particularly with substituted cycloalkylzinc reagents. nih.gov Cobalt-catalyzed asymmetric cross-coupling reactions have also been reported, for instance, in the reaction of fluorinated secondary benzyl (B1604629) bromides with aryl zincates, yielding chiral fluorinated diarylmethanes. nih.gov This highlights the potential for creating stereogenic centers using cobalt catalysis.

While specific examples detailing the use of this compound in iron or cobalt-catalyzed C-N bond formation are not prevalent in the reviewed literature, the general principles of Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be conceptually extended. tcichemicals.comresearchgate.net This reaction class involves the coupling of an amine with an aryl halide. tcichemicals.com The development of iron and cobalt-catalyzed analogues for C-N bond formation is an active area of research. For instance, iron(II) bromide has been used to catalyze the oxidative coupling of benzylamines with ortho-substituted anilines to synthesize 1,3-benzazoles. rsc.org

The table below summarizes the types of transformations achievable with iron and cobalt catalysts.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Iron | Cross-Electrophile Coupling | Aryl Chlorides & Alkyl Chlorides | Alkylated Arenes | nih.gov |

| Iron | Cross-Electrophile Coupling | Bromostyrenes & Chlorosilanes | Vinyl Organosilanes | rsc.org |

| Cobalt | Asymmetric Cross-Coupling | Fluorinated Secondary Benzyl Bromides & Aryl Zincates | Chiral Fluorinated Diaryl-methanes | nih.gov |

| Cobalt | Cross-Coupling | Alkylzinc Reagents & (Hetero)aryl Halides | Functionalized (Hetero)arenes | nih.gov |

| Cobalt | Cross-Electrophile Coupling | Benzyl Mesylates & Aryl Halides | Diaryl-methanes | rsc.org |

Decarboxylative Cross-Coupling Methodologies

Decarboxylative cross-coupling has emerged as a powerful strategy in organic synthesis, utilizing carboxylic acids as readily available and stable coupling partners. researchgate.netprinceton.edu This approach avoids the need for pre-functionalized organometallic reagents. The merger of photoredox catalysis with nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. princeton.edu This dual catalytic system allows for the formation of C(sp³)–C(sp²) bonds under mild conditions. princeton.edu

The reaction is applicable to a broad range of carboxylic acids, including α-oxy, α-amino, and even simple hydrocarbon-substituted acids, which couple with various vinyl iodides and bromides. princeton.edu For example, phenylacetic acid can be coupled to form allyl benzene (B151609), showcasing the utility for substrates that form stabilized benzylic radicals. princeton.edu This methodology has also been successfully applied to the enantioselective decarboxylative arylation of α-amino acids, producing valuable chiral benzylic amines. nih.gov

While direct examples employing this compound in a decarboxylative coupling are not explicitly detailed, the principles suggest that a corresponding carboxylic acid, 5-chloro-2-fluorophenylacetic acid, could potentially serve as a precursor in such transformations.

The table below outlines the scope of decarboxylative cross-coupling reactions.

| Coupling Partner 1 (Carboxylic Acid) | Coupling Partner 2 | Catalytic System | Product Type | Reference |

| α-Oxy Acids | Vinyl Halides | Photoredox/Nickel | Allylic Ethers | princeton.edu |

| α-Amino Acids | Vinyl Halides | Photoredox/Nickel | Allylic Amines | princeton.edu |

| Hydrocarbon-substituted Acids | Vinyl Halides | Photoredox/Nickel | Alkenes | princeton.edu |

| α-Amino Acids | Aryl Halides | Photoredox/Nickel | Chiral Benzylic Amines | nih.gov |

Uncatalyzed Reactions with Highly Electrophilic Partners

Benzylic organozinc reagents, including this compound, can react with highly electrophilic partners such as alkenyl(phenyl)iodonium triflates without the need for a transition metal catalyst. researchgate.netfigshare.com These reactions lead to the stereoselective synthesis of trisubstituted olefins. researchgate.netfigshare.com The high reactivity of the phenyliodonio group facilitates these transformations, which can be performed at low temperatures. researchgate.netfigshare.com The reaction proceeds to give the desired cross-coupled products in good yields, although a competing electron-transfer-induced fragmentation can also occur. researchgate.netfigshare.com

| Organozinc Reagent | Electrophile | Conditions | Product | Key Feature | Reference |

| Benzylic Organozinc Halides | Alkenyl(phenyl)iodonium Triflates | THF, -40 °C to rt | Trisubstituted Olefins | Catalyst-free, Stereoselective | researchgate.netfigshare.com |

Addition Reactions to Carbonyl Compounds

Organozinc reagents like this compound are known to add to carbonyl compounds such as aldehydes and ketones to form alcohols. smolecule.com This reaction is a fundamental method for carbon-carbon bond formation. The addition of the benzylzinc reagent to the carbonyl carbon results in the formation of a new stereocenter, and the stereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrates. smolecule.com The presence of the chloro and fluoro substituents on the benzyl ring may affect the reactivity of the organozinc reagent towards the carbonyl group. smolecule.com

The general transformation is depicted below:

This compound + R¹(C=O)R² → 5-Chloro-2-fluorobenzyl-C(OH)R¹R²

The table below provides a general overview of the addition of organozinc reagents to carbonyls.

| Organozinc Reagent | Carbonyl Compound | Product | Reference |

| This compound | Aldehydes (RCHO) | Secondary Alcohols | smolecule.com |

| This compound | Ketones (R₂CO) | Tertiary Alcohols | smolecule.com |

Reactions with Aldehydes and Ketones to Form Homoallylic Alcohols

While the term "Saytzeff Reaction" traditionally refers to elimination pathways, the context of organozinc reagents points towards their well-established nucleophilic addition to carbonyl compounds. This compound reacts with aldehydes and ketones in a Barbier-type reaction to furnish the corresponding homoallylic alcohols. organic-chemistry.org This transformation proceeds via a 1,2-addition mechanism where the benzylzinc reagent attacks the electrophilic carbonyl carbon. The presence of both chloro and fluoro substituents on the aromatic ring can influence the reagent's reactivity. smolecule.com

The general scheme for this reaction is as follows:

Representative Examples of Aldehyde and Ketone Additions:

| Carbonyl Substrate | Product (Homoallylic Alcohol) |

| Benzaldehyde | 1-Phenyl-2-(5-chloro-2-fluorophenyl)ethanol |

| Acetophenone | 1-Phenyl-2-(5-chloro-2-fluorophenyl)propan-2-ol |

| Cyclohexanone | 1-(5-Chloro-2-fluorobenzyl)cyclohexanol |

Diastereoselectivity in Carbonyl Additions

The addition of this compound to chiral or prochiral aldehydes and ketones can lead to the formation of diastereomeric products. The stereochemical outcome of these reactions is influenced by several factors, including the steric bulk of the reactants and the reaction conditions. While specific studies on the diastereoselectivity of this compound are not extensively documented in readily available literature, general principles of organozinc additions to carbonyls apply. For instance, the addition to α-chiral aldehydes often proceeds according to Cram's rule or its variants (Felkin-Anh model), which predict the stereochemical course based on the conformation of the aldehyde. Achieving high diastereoselectivity may require the use of chelating agents or specific solvent systems to organize the transition state.

Homocoupling Reactions and Dimerization

A common side reaction for organometallic reagents, including organozinc compounds, is homocoupling, which results in the formation of a dimer. In the case of this compound, this would lead to the formation of 1,2-bis(5-chloro-2-fluorophenyl)ethane.

Photoredox-Mediated Disproportionation Pathways

Recent advancements in photoredox catalysis have opened new avenues for activating organozinc reagents. nih.govacs.org While specific studies detailing photoredox-mediated disproportionation of this compound are not prevalent, the general mechanism offers insight into a potential pathway for its homocoupling. nih.govacs.org In such a process, a photocatalyst, upon excitation with visible light, can induce a single-electron transfer (SET) event. acs.org This can lead to the formation of a benzyl radical, which can then dimerize. The merging of photoredox catalysis with transition metal catalysis, such as nickel catalysis, has been shown to facilitate cross-coupling reactions and could also play a role in the homocoupling of organozinc halides. okstate.edunih.gov

Chemoselectivity and Functional Group Tolerance of this compound

A key advantage of organozinc reagents is their generally high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. This allows for their use in the synthesis of complex, polyfunctionalized molecules without the need for extensive protecting group strategies.

Compatibility with Nitriles, Esters, Amides, Ethers, Sulfides, and Ketones

This compound exhibits good compatibility with a range of functional groups. While it reacts readily with aldehydes, its reactivity towards less electrophilic carbonyls like ketones is more moderate. This reagent is generally unreactive towards esters, amides, and nitriles under standard conditions, allowing for selective addition to aldehydes in the presence of these functionalities. Ethers and sulfides are also typically inert to this organozinc compound.

Functional Group Compatibility of this compound:

| Functional Group | Reactivity |

| Aldehydes | High |

| Ketones | Moderate |

| Esters | Low / Inert |

| Amides | Low / Inert |

| Nitriles | Low / Inert |

| Ethers | Inert |

| Sulfides | Inert |

Selective Reactivity in Polyfunctionalized Substrates

The chemoselectivity of this compound is highlighted in its reactions with polyfunctionalized substrates. For example, in a molecule containing both an aldehyde and a ketone, the reagent will preferentially add to the more reactive aldehyde. Similarly, it can selectively target an aldehyde or ketone in the presence of an ester or an amide. This selective reactivity is a significant asset in multistep organic synthesis, enabling the construction of complex molecular frameworks with high precision.

Influence of Halogen Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in synthetic transformations, particularly in cross-coupling reactions, are significantly modulated by the presence and position of the chlorine and fluorine atoms on the benzene ring. These halogen substituents exert both electronic and steric effects that influence the stability of the organozinc reagent and its behavior in reactions such as the Negishi coupling. smolecule.comorganic-chemistry.org The interplay of these effects determines the nucleophilicity of the benzylic carbon and the accessibility of the reactive center.

Electronic Effects of Chlorine and Fluorine on the Benzylzinc Moiety

The electronic landscape of the this compound molecule is shaped by the competing inductive and resonance effects of its halogen substituents. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. libretexts.orgbritannica.com Conversely, through their lone pairs of electrons, they can participate in resonance, donating electron density to the ring (+R effect). libretexts.org

However, the resonance effect of the halogens, particularly the ortho-fluorine, can donate electron density to the ring, which can partially counteract the inductive withdrawal. libretexts.org This donation stabilizes the system and influences the regioselectivity of its reactions. In electrophilic aromatic substitution, halogens are known as deactivators but ortho, para-directors. libretexts.org While the benzylzinc moiety itself dictates the primary mode of reaction (i.e., cross-coupling at the benzylic carbon), the electronic character of the ring influences the rate and efficiency of these transformations. For instance, the electron-poor nature of the aromatic ring can enhance the rate of reductive elimination in palladium-catalyzed cross-coupling cycles.

The net electronic effect is a complex balance. The strong inductive pull from both halogens renders the aromatic ring electron-deficient, which can impact the stability and reactivity of the C-Zn bond. This is a critical factor in reactions like the Negishi coupling, where the transmetalation step is sensitive to the electronic nature of the organozinc species. nih.gov

| Property | Influence of Fluorine (ortho) | Influence of Chlorine (meta) | Overall Effect on Benzylzinc Moiety |

| Inductive Effect | Strong electron withdrawal (-I) | Moderate electron withdrawal (-I) | Decreased electron density on the ring and benzylic carbon; reduced nucleophilicity. |

| Resonance Effect | Weak electron donation (+R) | Negligible from meta position | Partial offset of inductive effect; influences stability. |

| Net Electronic Character | Deactivating | Deactivating | The aromatic ring is electron-deficient, affecting reaction kinetics. |

This table illustrates the combined electronic influences of the halogen substituents on the this compound molecule.

Steric Considerations in Reaction Pathways

Steric hindrance plays a crucial role in the reaction pathways available to this compound. youtube.com The fluorine atom at the ortho position to the CH₂ZnBr group creates significant steric bulk around the reactive benzylic carbon. libretexts.org This steric congestion can impede the approach of a coupling partner (an electrophile) to the reaction center, potentially slowing down the reaction rate. youtube.comlibretexts.org

In transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the steric profile of the organozinc reagent is a determining factor for efficiency. nih.gov The initial steps of the catalytic cycle, particularly transmetalation to a palladium complex, can be sensitive to steric hindrance. The bulky ortho-substituent may necessitate the use of specific catalyst systems, for example, those employing bulky phosphine ligands like CPhos or SPhos. organic-chemistry.orgnih.gov These ligands can create a more open coordination sphere around the metal center, facilitating the accommodation of sterically demanding substrates and promoting the desired reductive elimination step over side reactions like β-hydride elimination. nih.gov

The steric impact can be visualized by comparing the reactivity of differently substituted benzylzinc reagents. For instance, an unsubstituted benzylzinc bromide or a para-substituted analogue would likely exhibit faster reaction kinetics under identical conditions due to the lower steric hindrance around the benzylic carbon.

| Reagent | Substituent Position | Relative Steric Hindrance | Expected Impact on Reaction Rate |

| Benzylzinc bromide | None | Low | High |

| 4-Chlorobenzylzinc bromide | para | Low | High |

| 2-Fluorobenzylzinc bromide | ortho | High | Reduced rate; may require specialized catalysts. nih.gov |

| This compound | ortho (F), meta (Cl) | High (due to ortho-F) | Reduced rate; likely requires optimized catalytic conditions. |

This table provides a comparative analysis of steric hindrance for different benzylzinc reagents and its potential effect on reactivity.

The combination of a sterically demanding ortho-fluorine and an electronically withdrawing meta-chloro group makes this compound a challenging yet valuable reagent. Its successful application in organic synthesis often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, to overcome these inherent steric and electronic constraints. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformations involving 5-Chloro-2-fluorobenzylzinc bromide are expected to be cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner. The mechanism of such reactions, catalyzed by transition metals like palladium or nickel, generally proceeds through a catalytic cycle involving several key steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent, this compound, then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step and is influenced by the nature of the ligands on the palladium and the solvent.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle.

For benzylic zinc reagents, the stereochemical outcome of the reaction is a critical aspect. In many cases, cross-coupling reactions involving benzylic electrophiles can proceed with stereoretention. This is often rationalized by a directed SN2' oxidative addition mechanism, where a coordinating group on the substrate directs the approach of the metal catalyst.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for the formation or reactions of this compound are not readily found in the literature. However, kinetic studies on analogous organozinc reagent formations have been conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that the rate of formation is significantly influenced by factors such as the solvent and the presence of activating agents like lithium chloride (LiCl). For instance, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to accelerate the formation of organozinc reagents compared to less polar solvents like tetrahydrofuran (B95107) (THF). The reaction progress is typically monitored by observing the disappearance of the starting organohalide and the appearance of the organozinc product signals in the NMR spectrum over time.

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Several spectroscopic techniques are invaluable for monitoring the progress of reactions involving organozinc reagents and for detecting reactive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to follow the conversion of the starting benzyl (B1604629) bromide to the benzylzinc bromide product. Changes in chemical shifts and signal intensities provide quantitative information about the reaction kinetics.

Infrared (IR) Spectroscopy: Online process IR spectroscopy can be employed for real-time monitoring of reactions in continuous flow setups, tracking the consumption of reactants and the formation of products.

Fluorescence Microscopy: In the synthesis of organozinc reagents, single-particle fluorescence microscopy has been utilized to observe surface intermediates on the zinc metal. This technique can provide insights into the heterogeneous nature of the reaction and the role of the metal surface in the oxidative addition step.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) can provide information about the electronic structure and coordination environment of the zinc center in organozinc reagents in solution.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms, transition states, and selectivity of reactions involving organozinc reagents.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations can be used to model the entire catalytic cycle of cross-coupling reactions. By calculating the energies of reactants, intermediates, and transition states, the most favorable reaction pathway can be determined. For Negishi couplings, DFT studies have been employed to understand the cooperative effects of the palladium catalyst and the zinc reagent. These calculations can elucidate the roles of different ligands and solvents in modulating the energetics of the catalytic cycle.

Modeling of Transition States and Intermediate Structures

A key strength of computational chemistry is the ability to model the three-dimensional structures of transient species like transition states and reaction intermediates. For the Negishi coupling, DFT can be used to calculate the geometries and energies of the transition states for the oxidative addition, transmetalation, and reductive elimination steps. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, modeling has been used to investigate the structure of bimetallic Pd-Zn complexes that may be involved in the catalytic cycle.

Rationalization of Stereoretention and Selectivity

In cases where stereochemistry is a factor, such as in reactions of chiral benzylic zinc reagents, computational modeling can help rationalize the observed stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the origin of stereoretention or stereoinversion can be understood. For benzylic systems, models can be built to investigate the proposed directed oxidative addition mechanism and how the directing group influences the facial selectivity of the metal catalyst's approach. The electronic and steric effects of the substituents on the benzyl ring, such as the chloro and fluoro groups in this compound, can also be computationally modeled to predict their influence on reactivity and selectivity.

Understanding the Configurational Stability of Benzylzinc Species

The configurational stability of a chiral center in a molecule refers to its ability to resist racemization or epimerization over time. In the context of benzylzinc species, the stereocenter is the carbon atom attached to both the aromatic ring and the zinc-halide moiety. The stability of this center is a critical factor in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product.

The dynamic behavior of benzylzinc species in solution is a key area of investigation. These molecules are not static; they can undergo conformational changes and, importantly, inversion of configuration at the benzylic carbon. This inversion process, if rapid, leads to a loss of stereochemical information and can compromise the enantioselectivity of a reaction.

Research Findings:

Detailed mechanistic studies on the configurational stability of specific benzylzinc halides like this compound are not extensively documented in publicly available literature. However, broader principles from the study of related organometallic compounds and reaction mechanisms provide valuable insights.

Nickel-catalyzed cross-coupling reactions of benzylic ethers, for instance, have been shown to proceed with either net inversion or retention of stereochemistry at the benzylic carbon. This suggests that the reaction mechanism can be manipulated to favor a particular stereochemical outcome. The choice of catalyst, ligands, and reaction conditions likely plays a significant role in determining the dominant pathway.

Similarly, in palladium-catalyzed cross-coupling reactions, the stereochemical course is often complex. The potential for both stereoretentive and stereoinvertive pathways of transmetalation from the organozinc reagent to the palladium catalyst complicates the prediction of the final product's stereochemistry. The nature of the substituents on the benzyl group and the halide associated with the zinc can influence the relative rates of these competing pathways.

Computational Studies and Inversion Barriers:

Computational chemistry offers a powerful tool to investigate the energetics of these inversion processes. By calculating the energy barrier for the inversion of the stereocenter in a benzylzinc species, chemists can predict its configurational stability. A high inversion barrier suggests that the species is configurationally stable and will retain its stereochemistry over the timescale of a typical reaction. Conversely, a low inversion barrier indicates a configurationally labile species that is prone to racemization.

While specific computational data for this compound is scarce, theoretical studies on analogous benzylic organometallics can provide a framework for understanding its behavior. The inversion of configuration at the benzylic carbon is thought to proceed through a planar, sp2-hybridized transition state. The energy of this transition state, and thus the inversion barrier, is influenced by several factors:

Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the aromatic ring can affect the stability of the planar transition state. For this compound, the chloro and fluoro substituents are electron-withdrawing, which could influence the electron density at the benzylic carbon and the energy of the transition state.

Steric Hindrance: Bulky substituents on the benzyl group can increase the steric strain in the tetrahedral ground state, potentially lowering the energy barrier to the less-strained planar transition state.

Solvent Effects: The polarity of the solvent can influence the stability of both the ground state and the transition state, thereby affecting the inversion barrier.

Coordination to Zinc: The nature of the halide (bromide in this case) and its coordination to the zinc center, as well as the potential for solvent molecules to coordinate, can impact the geometry and stability of the entire benzylzinc complex.

Data on Configurational Stability:

To quantitatively assess configurational stability, experimental techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy can be employed. DNMR allows for the study of dynamic processes such as conformational changes and stereochemical inversions by analyzing the temperature-dependent changes in NMR spectra. From these studies, it is possible to determine the rate constants for inversion and, subsequently, the free energy of activation (ΔG‡), which represents the inversion barrier.

While a specific data table for this compound is not available, the table below illustrates the type of data that would be generated from such studies on a series of substituted benzylzinc bromides. This hypothetical data demonstrates how electronic and steric factors might influence the inversion barrier.

| Benzylzinc Bromide Derivative | Substituent(s) | Inversion Barrier (ΔG‡, kcal/mol) at 298 K |

| Benzylzinc bromide | H | 15.2 |

| 4-Methylbenzylzinc bromide | 4-CH₃ | 14.8 |

| 4-Methoxybenzylzinc bromide | 4-OCH₃ | 14.5 |

| 4-Chlorobenzylzinc bromide | 4-Cl | 15.6 |

| This compound | 5-Cl, 2-F | (Predicted to be higher due to electronics) |

| 2,4,6-Trimethylbenzylzinc bromide | 2,4,6-(CH₃)₃ | 13.9 |

This table is illustrative and contains hypothetical data for comparative purposes.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The halogenated benzylzinc moiety of 5-Chloro-2-fluorobenzylzinc bromide makes it a valuable synthon for the construction of complex organic molecules, particularly those with pharmaceutical relevance. Its ability to participate in cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in drug discovery and development.

Building Blocks for Complex Molecular Architectures in Drug Discovery Programs

This compound serves as a crucial building block for introducing the 5-chloro-2-fluorobenzyl group into a variety of molecular scaffolds. This motif is of interest in medicinal chemistry as the combination of halogen substituents can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and lipophilicity. The reactivity of the organozinc component allows for its coupling with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides, under palladium-catalyzed conditions. This versatility enables the construction of diverse and complex molecular architectures, which are essential for exploring structure-activity relationships (SAR) in drug discovery programs. For instance, it has been utilized in the synthesis of potential cell cycle inhibitors for investigation in cancer research. chemicalbook.comchemicalbook.com

Role in the Synthesis of Antiviral Agents (e.g., Elvitegravir Intermediates)

The general reaction is depicted below:

Reaction Scheme for the Synthesis of an Elvitegravir Intermediate. A protected 6-bromo-quinolone derivative is reacted with 3-chloro-2-fluorobenzyl zinc bromide in the presence of a palladium catalyst to yield the coupled product, a key intermediate in the synthesis of Elvitegravir. google.comgoogle.com

This example highlights the utility of fluorobenzylzinc halides in constructing the complex carbon skeletons of modern antiviral therapeutics. The specific substitution pattern on the benzyl (B1604629) ring is often crucial for achieving the desired biological activity.

Preparation of Building Blocks for Chemical Libraries with Potential Biological Interest

The generation of chemical libraries containing a wide array of structurally diverse compounds is a cornerstone of modern drug discovery. This compound is an ideal reagent for this purpose. Its ability to be readily prepared and coupled with various electrophilic partners allows for the rapid and efficient synthesis of numerous analogues. By systematically varying the coupling partner, medicinal chemists can generate libraries of compounds centered around the 5-chloro-2-fluorobenzyl scaffold. These libraries can then be screened for biological activity against a range of therapeutic targets, potentially leading to the identification of novel hit and lead compounds for further development. The presence of the halogen atoms also provides handles for further chemical modification, adding another layer of diversity to the synthesized libraries.

Synthesis of Agrochemicals and Related Fine Chemicals

The structural motifs accessible through the use of this compound are also relevant to the agrochemical industry. The introduction of halogenated benzyl groups can impart desirable properties to pesticides and herbicides, such as enhanced efficacy, altered spectrum of activity, and improved environmental persistence profiles. While specific, publicly available examples of its direct use in the synthesis of commercial agrochemicals are not extensively documented, the fundamental reactivity of this organozinc reagent makes it a valuable tool for research and development in this sector. Its application would parallel that in pharmaceuticals, involving the coupling of the 5-chloro-2-fluorobenzyl moiety to various heterocyclic or carbocyclic cores known to exhibit pesticidal or herbicidal activity.

Contributions to Materials Science

The utility of chemical compounds is not limited to the life sciences. The building block derived from the same precursor as this compound, namely 5-chloro-2-fluorobenzoic acid, has found applications in the field of materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium has been the dominant catalyst for cross-coupling reactions involving organozinc reagents (Negishi coupling), its cost and toxicity have prompted a search for alternatives. nih.govnobelprize.org Nickel and cobalt have emerged as promising, more earth-abundant, and less expensive substitutes. nih.govresearchgate.net Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with various aromatic halides and tosylates have shown broad substrate scope and high practicality, using simple and inexpensive catalyst precursors like NiCl2·6H2O. researchgate.net Similarly, catalytic systems based on cobalt, such as those using CoCl2, have proven effective for coupling benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. researchgate.net Dual catalytic systems, for instance using both nickel and cobalt, have also been investigated to activate different coupling partners selectively. nih.gov The continued exploration of these first-row transition metals is a critical area of research, aiming to develop more economical and sustainable catalytic processes for reagents like 5-chloro-2-fluorobenzylzinc bromide.

Expansion of Substrate Scope and Reaction Diversity

Expanding the range of molecules that can be synthesized using this compound is a continuous goal. Research is focused on broadening the scope of compatible coupling partners, including challenging substrates like di-ortho-substituted arenes and a wider variety of heteroaryl halides. researchgate.netacs.org Catalyst systems are being developed to allow for the highly selective cross-coupling of secondary alkylzinc reagents with a broad spectrum of heteroaryl halides under mild conditions. acs.org This enables the synthesis of complex, biologically relevant heterocyclic compounds. acs.org Beyond the well-known Negishi coupling, the application of this organozinc reagent in other types of reactions is an area of interest. This includes exploring its reactivity in different carbon-carbon bond-forming reactions and its potential use in creating diverse molecular architectures. smolecule.comwikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organozinc chemistry with continuous flow and automated synthesis technologies represents a major leap forward in terms of efficiency, safety, and scalability. acs.orgacs.org Flow chemistry allows for the in situ formation of organozinc reagents, which are then immediately used in a subsequent coupling reaction ("telescoping"). acs.orgacs.org This approach is advantageous as it minimizes the handling of potentially unstable organozinc intermediates. acs.orgresearchgate.net Researchers have developed methods for the continuous formation of organozinc reagents by passing organic halides through a packed bed of zinc, achieving high yields and conversions in short residence times. acs.orgacs.org These continuous flow setups have been successfully applied to Negishi and other coupling reactions. acs.org The combination of flow chemistry with automated liquid-handling platforms further enables high-throughput screening and optimization of reaction conditions, accelerating the discovery of new synthetic methodologies. acs.org

Advanced Spectroscopic Characterization for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for process optimization and rational catalyst design. Advanced spectroscopic techniques are now being employed to gain real-time insights into the formation and reactivity of organozinc reagents. In-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the kinetics and mechanism of Grignard and organozinc reagent formation. nih.govmt.com These techniques can track the consumption of starting materials and the appearance of intermediates and products in real-time. nih.govmt.com For instance, ¹H NMR spectroscopy has been used to study the kinetics of organozinc formation and the role of activating agents like lithium chloride. nih.gov Furthermore, computational modeling combined with techniques like X-ray absorption spectroscopy is being used to elucidate the solution-phase structure and solvation dynamics of organozinc reagents, which have a significant impact on their reactivity. nih.gov These advanced characterization methods provide a detailed picture of the reaction pathway, moving beyond simple screening approaches to a more fundamental understanding of the chemistry of compounds like this compound. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-chloro-2-fluorobenzylzinc bromide, and how can purity be verified?

- Synthesis : A common method involves transmetallation of the corresponding benzyl bromide (e.g., 5-chloro-2-fluorobenzyl bromide) with zinc powder. For example, analogous reactions use anhydrous THF or diethyl ether as solvents under inert atmospheres (Ar/N₂) to prevent oxidation. Reaction progress can be monitored via GC-MS or TLC .

- Purity Verification : NMR (¹H/¹³C) and elemental analysis are critical. For organozinc compounds, titration with iodine or iodolytic quenching followed by GC analysis can quantify active zinc species. FT-IR may also confirm the absence of hydroxyl or carbonyl impurities from incomplete reactions .

Q. What safety precautions are essential when handling this compound?

- Storage : Store at 0–6°C under inert gas (argon) to prevent decomposition. Similar halogenated benzyl compounds degrade at room temperature, releasing hazardous fumes .

- Handling : Use flame-resistant gloves (e.g., nitrile) and work in a fume hood. Avoid contact with water or protic solvents, as organozinc reagents react violently, releasing flammable gases (e.g., H₂). Emergency protocols for skin/eye exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stability and reactivity of this compound in cross-coupling reactions?

- Solvent Effects : Polar aprotic solvents like THF enhance solubility and reactivity in Negishi couplings. However, ethereal solvents may stabilize the zinc reagent longer than DMF or DMSO, which can coordinate strongly and reduce activity.

- Temperature : Reactions are typically conducted at 0–25°C. Elevated temperatures (>40°C) accelerate decomposition, as seen in analogous benzylzinc bromides, leading to lower yields .

- Methodology : Optimize via kinetic studies using in situ IR or reaction calorimetry to monitor exothermic decomposition pathways .

Q. How can discrepancies in reported yields for cross-coupling reactions involving this reagent be resolved?

- Data Contradictions : Variations often stem from impurities in the zinc precursor or residual moisture. For example, highlights yield differences in benzoyl chloride syntheses due to solvent purity (benzene vs. dichloromethane) and reaction time (1–12 hours).

- Resolution : Standardize protocols by pre-drying solvents (molecular sieves) and zinc powder (acid-washed). Use Karl Fischer titration to ensure moisture levels <50 ppm. Compare yields under controlled conditions (e.g., fixed equivalents of Pd catalyst, ligand ratios) .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Negishi couplings with this compound?

- Ligand Selection : Bulky ligands like SPhos or XPhos suppress β-hydride elimination and homocoupling. For example, notes that fluorinated benzyl halides require Pd(OAc)₂ with tri-o-tolylphosphine for selective aryl-aryl bond formation.

- Additives : Adding catalytic ZnCl₂ (10 mol%) accelerates transmetallation, reducing side-product formation. Quenching aliquots at intervals (GC-MS) helps identify optimal reaction times .

Characterization and Analytical Challenges

Q. How can air-sensitive characterization techniques (e.g., NMR) be adapted for this compound?

- Sample Preparation : Use J. Young NMR tubes under argon. Dissolve the compound in deuterated THF-d₈ and seal immediately. For ¹H NMR, a broad singlet near δ 0.5–1.5 ppm typically indicates Zn-CH₂ protons.

- Advanced Methods : Cryoprobes enhance sensitivity for low-concentration samples. For structural confirmation, combine with X-ray crystallography (if crystals form) or EXAFS for zinc coordination geometry .

Q. What analytical methods differentiate this compound from its decomposition products?

- GC-MS : Monitor for peaks corresponding to 5-chloro-2-fluorotoluene (dehydrohalogenation product) or biphenyl derivatives (homocoupling).

- ICP-OES : Quantify zinc content to assess decomposition (active Zn decreases over time).

- TGA/DSC : Thermal analysis under argon identifies decomposition onset temperatures, aiding in storage protocol refinement .

Theoretical and Mechanistic Considerations

Q. How does the electronic effect of the 2-fluoro substituent influence the reactivity of this compound in cross-coupling?

- Electronic Withdrawal : The fluorine atom at the ortho position increases electrophilicity at the benzylic carbon, enhancing transmetallation rates with Pd catalysts. However, steric hindrance may reduce accessibility, requiring optimized ligand systems.

- Computational Support : DFT calculations (e.g., Gaussian 16) can model transition states, predicting regioselectivity in arylations. Compare with experimental yields to validate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.